2-(Azetidin-1-yl)-5-bromopyridine is a heterocyclic compound characterized by the presence of an azetidine ring and a bromopyridine moiety. The azetidine ring is a four-membered nitrogen-containing structure, while the bromopyridine component consists of a pyridine ring substituted with a bromine atom. This compound is identified by the chemical formula and has the CAS number 708273-64-7. It is classified under heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities and applications in drug development.
The synthesis of 2-(Azetidin-1-yl)-5-bromopyridine typically follows several methodologies, primarily focusing on the formation of the azetidine ring followed by its coupling with the bromopyridine moiety.
The molecular structure of 2-(Azetidin-1-yl)-5-bromopyridine features a five-membered azetidine ring attached to a brominated pyridine. The InChI key for this compound is LBSNUAQAYRFPQA-UHFFFAOYSA-N, which aids in its identification in chemical databases.
The reactivity of 2-(Azetidin-1-yl)-5-bromopyridine encompasses various chemical transformations:
The physical properties of 2-(Azetidin-1-yl)-5-bromopyridine include:
Chemical properties include:
2-(Azetidin-1-yl)-5-bromopyridine has several significant applications in scientific research:
Azetidine (1), a saturated four-membered nitrogen heterocycle, represents a strategically important scaffold in medicinal chemistry due to its unique combination of ring strain, conformational restriction, and physicochemical properties. Unlike its three-membered analog aziridine, azetidine exhibits reduced ring strain while maintaining significant conformational rigidity – a property that enhances receptor binding selectivity and improves pharmacokinetic profiles in drug molecules [2]. The sp³-hybridized nitrogen provides a tetrahedral geometry that facilitates hydrogen bonding interactions with biological targets, while the ring's aliphatic character contributes to enhanced solubility compared to aromatic systems [5]. These properties have established azetidine as a valuable bioisostere for piperidine and pyrrolidine rings, offering improved metabolic stability and reduced molecular weight [2].
The significance of azetidine derivatives in clinical therapeutics is demonstrated by several FDA-approved drugs. Cobimetinib (32), a MEK inhibitor for melanoma treatment, features a 3-fluoromethyl-substituted azetidine ring that forms critical hydrogen bonds with the target protein [2]. Baricitinib (33), a JAK inhibitor for rheumatoid arthritis, incorporates an azetidine sulfonamide moiety that contributes to its pharmacokinetic profile [2]. Additionally, Delafloxacin (34), a broad-spectrum fluoroquinolone antibiotic, utilizes a 3-hydroxyazetidine substituent to enhance water solubility and target penetration [2]. The bicyclic azetidine framework in the recently approved anticancer agent Selpercatinib (39) further demonstrates the structural versatility of this heterocycle in drug design [2].
Table 1: Clinically Significant Azetidine-Containing Drugs [2]
Drug Name | Azetidine Configuration | Therapeutic Indication | Key Structural Role |
---|---|---|---|
Cobimetinib | 3-(Fluoromethyl)azetidine-1-carboxamide | Metastatic melanoma | Hydrogen bond donor/acceptor |
Baricitinib | N-Benzenesulfonylazetidine | Rheumatoid arthritis | Solubility modulator |
Delafloxacin | 3-Hydroxyazetidin-1-yl | Bacterial infections | Water solubility enhancer |
Selpercatinib | 3λ²,6λ²-Diazabicyclo[3.1.1]heptane | Non-small cell lung cancer | Bicyclic scaffold rigidity |
Halogenated pyridine derivatives constitute a privileged structural class in medicinal chemistry, with bromopyridines offering unique advantages in molecular design. The electron-deficient nature of the pyridine ring, arising from the sp²-hybridized nitrogen's strong electron-withdrawing effect (-I effect), creates regions of distinct electron density that govern both reactivity and intermolecular interactions [4]. Bromine substitution at specific positions significantly modifies these electronic properties – the ortho-bromine in particular induces substantial electronic asymmetry that influences dipole moments and molecular recognition properties [4] [6].
The C-Br bond serves multiple strategic roles in drug discovery. First, it functions as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling efficient structural diversification during lead optimization [6]. Second, bromine acts as an effective bioisostere for hydrophobic groups, enhancing membrane permeability without excessive lipophilicity [4]. Third, the halogen's polarizability facilitates halogen bonding interactions with biomolecular targets, particularly in orthosteric binding pockets containing carbonyl oxygen or π-systems [4].
Clinically relevant bromopyridine-containing compounds span multiple therapeutic areas. Sulfapyridine pioneered the use of pyridine antibiotics, while contemporary derivatives like Ozenoxacin (topical antibiotic) and developmental candidates such as Zabofloxacin (45) demonstrate the continued importance of brominated pyridines in anti-infective research [4]. The antimicrobial activity of pyridine derivatives against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlights their therapeutic relevance in modern medicine [4] [10].
The integration of azetidine and bromopyridine moieties in 2-(azetidin-1-yl)-5-bromopyridine creates a synergistic hybrid scaffold with enhanced potential for drug discovery applications. Structurally, this compound features a C-N linkage between the azetidine nitrogen and the pyridine C2 position, resulting in a conjugated system with modified electronic properties [1] [9]. The molecular formula C₈H₉BrN₂ (molecular weight: 213.07 g/mol) represents a compact, rule-of-five compliant structure with favorable physicochemical parameters for drug-likeness, including moderate lipophilicity (predicted LogP ≈ 2.05) and polar surface area (16.13 Ų) [5] [9].
Table 2: Molecular Descriptors of 2-(Azetidin-1-yl)-5-bromopyridine [1] [5] [9]
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₉BrN₂ | Balanced heteroatom content |
Molecular Weight | 213.07 g/mol | Ideal for lead-like compounds |
Hydrogen Bond Acceptors | 2 | Facilitates water solubility |
Hydrogen Bond Donors | 0 | Reduces metabolic clearance |
Rotatable Bonds | 1 | Enhanced conformational rigidity |
Topological Polar Surface Area | 16.13 Ų | Good membrane permeability |
SMILES Notation | BrC₁=CN=C(N₂CCC₂)C=C₁ | Precise structural representation |
InChI Key | LBSNUAQAYRFPQA-UHFFFAOYSA-N | Unique chemical identifier |
The electronic interplay between the two heterocycles creates distinctive properties. The azetidine's aliphatic amine donates electron density into the electron-deficient pyridine, generating a push-pull system that influences charge distribution and dipole moment [1]. The bromine at the meta-position relative to the ring nitrogen (pyridine C5) maintains sufficient electron-withdrawing character to activate the ring toward nucleophilic substitution while providing a versatile site for structural elaboration [3] [6]. This strategic positioning enables sequential derivatization – the bromine serves as the initial point of diversification through cross-coupling, while the azetidine nitrogen offers secondary functionalization opportunities through acylation or sulfonylation [5].
Commercially available under CAS registry number 708273-64-7 and supplier catalog numbers (e.g., CS-0232396), this compound has demonstrated practical utility as a multifunctional building block in medicinal chemistry [3] [5]. Recent research indicates that structurally analogous hybrids—particularly those combining pyridine with azetidinone (β-lactam) pharmacophores—exhibit promising antimicrobial activity against resistant bacterial strains [10]. These findings support the hypothesis that the 2-(azetidin-1-yl)-5-bromopyridine scaffold offers significant potential for developing novel therapeutic agents targeting infectious diseases and other pathological conditions through rational structural optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0